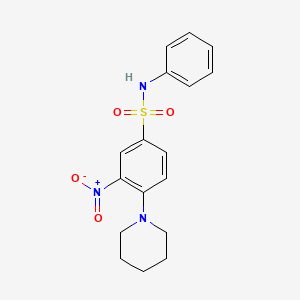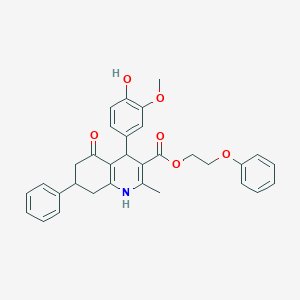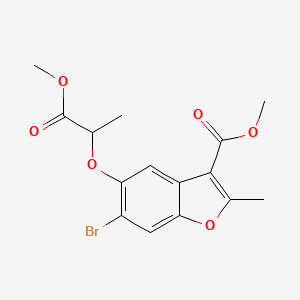![molecular formula C16H20N4O2 B4933301 N-[3-(1H-imidazol-1-yl)propyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B4933301.png)
N-[3-(1H-imidazol-1-yl)propyl]-N'-(1-phenylethyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1H-imidazol-1-yl)propyl]-N'-(1-phenylethyl)ethanediamide, commonly known as 'CI-994', is a small molecule inhibitor that has been widely used in scientific research for its potential therapeutic applications. It is a histone deacetylase (HDAC) inhibitor that has been shown to have anti-cancer and anti-inflammatory properties. In
Mécanisme D'action
The mechanism of action of CI-994 involves the inhibition of N-[3-(1H-imidazol-1-yl)propyl]-N'-(1-phenylethyl)ethanediamide activity. N-[3-(1H-imidazol-1-yl)propyl]-N'-(1-phenylethyl)ethanediamides are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene transcription. Inhibition of this compound activity by CI-994 leads to the accumulation of acetylated histones, which leads to the activation of tumor suppressor genes and the repression of oncogenes.
Biochemical and Physiological Effects:
CI-994 has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, CI-994 has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit angiogenesis (the formation of new blood vessels) and to have anti-angiogenic properties.
Avantages Et Limitations Des Expériences En Laboratoire
CI-994 has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and has high purity. It has been extensively studied and its mechanism of action is well understood. However, there are also some limitations to using CI-994 in lab experiments. It has low water solubility, which can make it difficult to use in some assays. It also has a short half-life, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for research on CI-994. One area of research is the development of more potent and selective N-[3-(1H-imidazol-1-yl)propyl]-N'-(1-phenylethyl)ethanediamide inhibitors. Another area of research is the development of formulations that improve the water solubility and bioavailability of CI-994. Additionally, there is a need for more studies on the safety and toxicity of CI-994, as well as its potential use in combination with other therapies. Finally, there is a need for more studies on the potential use of CI-994 in non-cancer diseases, such as inflammatory and autoimmune disorders.
Méthodes De Synthèse
The synthesis of CI-994 involves the reaction of 1-phenylethylamine with 3-bromo-propylamine to yield N-[3-(1-phenylethyl)propyl]ethane-1,2-diamine. This intermediate is then reacted with imidazole-1-propionic acid to give CI-994. The synthesis of CI-994 has been optimized to yield high purity and high yield of the final product.
Applications De Recherche Scientifique
CI-994 has been widely studied for its potential therapeutic applications. It has been shown to have anti-cancer properties by inhibiting N-[3-(1H-imidazol-1-yl)propyl]-N'-(1-phenylethyl)ethanediamide activity, which leads to the accumulation of acetylated histones and the activation of tumor suppressor genes. CI-994 has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-N'-(1-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-13(14-6-3-2-4-7-14)19-16(22)15(21)18-8-5-10-20-11-9-17-12-20/h2-4,6-7,9,11-13H,5,8,10H2,1H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDBNQLTECGTLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-acetyl-3,3-dimethyl-11-(4-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4933226.png)
![3-[(2,4-dimethoxyphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B4933242.png)
![1-[3-(2,3-dimethylphenoxy)propyl]-1H-imidazole](/img/structure/B4933250.png)
![4-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}morpholine](/img/structure/B4933264.png)
![1-(4-biphenylyl)-3-[(2-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B4933274.png)


![2-[3-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methylphenyl)-1,3-thiazole hydrobromide](/img/structure/B4933282.png)

![8-methoxy-4-methyl-2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline](/img/structure/B4933302.png)
![3-allyl-5-{2-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4933314.png)
![1-(3-chlorophenyl)-5-[(5-nitro-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4933317.png)

